molecular formula C15H19NO B2717556 2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[2.2.1]heptane CAS No. 2380178-34-5

2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B2717556
CAS No.: 2380178-34-5
M. Wt: 229.323
InChI Key: YXFOQKLZASZLLU-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzofuran ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the azabicyclo[2.2.1]heptane moiety: This step often involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Coupling of the benzofuran and azabicyclo[2.2.1]heptane units: This can be done using various coupling reagents and catalysts to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,3-Dihydro-1-benzofuran-5-yl)methyl]-2-azabicyclo[2.2.1]heptane lies in its combination of the benzofuran and azabicyclo[2.2.1]heptane moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-14-8-12(1)10-16(14)9-11-2-4-15-13(7-11)5-6-17-15/h2,4,7,12,14H,1,3,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFOQKLZASZLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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